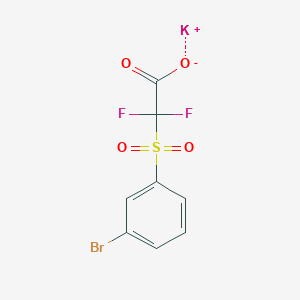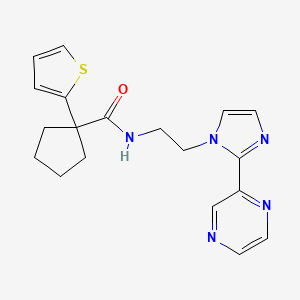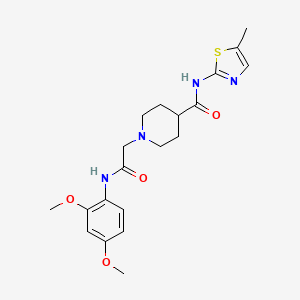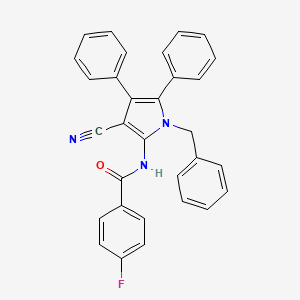
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields of scientific research. This compound combines elements from cyclopentane, isoquinoline, and thiophene rings, rendering it a subject of interest for its potential reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The key steps often include:
Formation of the Isoquinoline Derivative: : This step usually involves the reduction of isoquinoline to 3,4-dihydroisoquinoline using a suitable reducing agent.
Attachment of the Thiophene Group: : A coupling reaction, such as a Suzuki coupling, can be employed to attach the thiophene ring to the ethyl chain.
Oxalamide Formation: : The final step involves the reaction between the cyclopentylamine and the intermediate product to form the oxalamide linkage under controlled conditions, such as in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of these reactions using large-scale reactors, high-purity reagents, and stringent temperature and pressure controls to ensure high yield and purity. Continuous flow reactors and automated synthesis machines might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where functional groups like the isoquinoline and thiophene rings may be targeted.
Reduction: : Reductive reactions could potentially modify the dihydroisoquinoline moiety to fully saturated derivatives.
Substitution: : Electrophilic substitution on the thiophene ring is a common reaction due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Halogens, nitrating agents.
Major Products Formed
Oxidized derivatives: : Carboxylic acids or ketones resulting from oxidation.
Reduced derivatives: : Fully saturated isoquinolines.
Substituted thiophene derivatives: : Depending on the substituent added.
科学研究应用
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for a variety of applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: : Employed in the synthesis of specialized materials or as a catalyst in specific reactions.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its unique structure allows it to bind to specific sites on these targets, influencing their activity and the associated biochemical pathways. For example, the isoquinoline ring might interact with enzyme active sites, while the thiophene ring could enhance binding affinity through pi-stacking interactions.
相似化合物的比较
Unique Characteristics
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its combination of the cyclopentane, isoquinoline, and thiophene moieties, which impart distinctive reactivity and binding properties.
Similar Compounds
N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide: : Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: : Lacks the thiophene ring, altering its reactivity and binding properties.
N1-cyclopentyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide: : Lacks the isoquinoline ring, affecting its biological interactions.
There you go, a full run-down on your complex chemical friend! Any thoughts on where you'd like to dig deeper?
属性
IUPAC Name |
N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(22(27)24-18-8-3-4-9-18)23-14-19(20-10-5-13-28-20)25-12-11-16-6-1-2-7-17(16)15-25/h1-2,5-7,10,13,18-19H,3-4,8-9,11-12,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFYTDTMRTTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)
![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2882798.png)





![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2882806.png)
![5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2882808.png)
![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)
